1-(Benzyloxy)-2-chloro-4-methylbenzene
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Overview
Description
1-(Benzyloxy)-2-chloro-4-methylbenzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, where a benzyloxy group is attached to the first carbon, a chlorine atom to the second carbon, and a methyl group to the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-chloro-4-methylphenol. The reaction typically uses benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 1-(benzyloxy)-2-amino-4-methylbenzene.
- Oxidation reactions produce compounds such as 1-(benzyloxy)-2-chloro-4-methylbenzoic acid.
- Reduction reactions can lead to 1-(benzyloxy)-4-methylbenzene .
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context .
Comparison with Similar Compounds
1-(Benzyloxy)-2-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.
1-(Benzyloxy)-4-methylbenzene: Lacks the chlorine atom, affecting its chemical behavior.
2-Chloro-4-methylphenol: Lacks the benzyloxy group, resulting in different chemical properties.
Uniqueness: The presence of both electron-donating (methyl and benzyloxy) and electron-withdrawing (chlorine) groups allows for diverse chemical transformations and interactions .
Properties
IUPAC Name |
2-chloro-4-methyl-1-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSEZGEAPLWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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